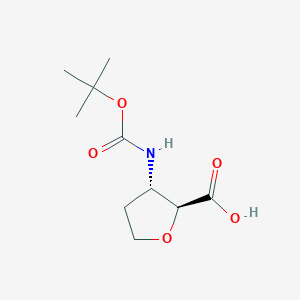

(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid

描述

This compound is a chiral tetrahydrofuran derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,3S) confers rigidity to the tetrahydrofuran ring, making it a valuable intermediate in asymmetric synthesis, particularly for peptidomimetics and β-lactam antibiotics . The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step reactions . Its molecular formula is C₁₀H₁₇NO₅, with a molar mass of 239.25 g/mol (calculated). The compound’s structural uniqueness lies in its fused cyclic ether and carboxylic acid functionalities, which influence its solubility in polar solvents like ethanol or dimethylformamide (DMF) .

属性

IUPAC Name |

(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWWDVGQNOILKO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the tetrahydrofuran ring. One common method involves the use of N-Boc-protected amino acids as starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the production process.

化学反应分析

Types of Reactions

(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The Boc-protected amino group can participate in substitution reactions to form new amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of new amide bonds.

科学研究应用

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of complex molecules.

Key Applications:

- Chiral Synthesis : The tetrahydrofuran moiety provides a chiral environment conducive for asymmetric synthesis. It has been utilized in the synthesis of enantiopure compounds through reactions such as the Julia olefination method .

- Amino Acid Derivatives : The presence of the amino group makes it a valuable precursor for synthesizing amino acids and their derivatives, which are crucial in peptide synthesis and other biochemical applications .

Medicinal Chemistry

In medicinal chemistry, (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid is explored for its potential therapeutic applications.

Research Insights:

- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit anticancer properties by acting on specific molecular targets within cancer cells . Its ability to form stable complexes with various biomolecules enhances its potential as a drug candidate.

- Neuroprotective Effects : Preliminary studies suggest that compounds derived from this structure may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Pharmaceutical Development

The compound is increasingly recognized as a building block in pharmaceutical development due to its ability to facilitate the synthesis of more complex drug molecules.

Case Studies:

- Peptide Synthesis : It has been successfully employed in the synthesis of peptide sequences that are critical for developing new therapeutic agents . The stability provided by the tert-butoxycarbonyl protecting group allows for selective reactions without compromising the integrity of sensitive functional groups.

- Drug Formulation : Research indicates that formulations utilizing this compound can enhance solubility and bioavailability of poorly soluble drugs, addressing a common challenge in drug development .

Comparative Data Table

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Chiral synthesis via Julia olefination | Production of enantiopure compounds |

| Medicinal Chemistry | Anticancer agent development | Potential therapeutic efficacy |

| Pharmaceutical Development | Peptide synthesis | Enhanced stability and selectivity |

| Drug Formulation | Improving solubility of drugs | Increased bioavailability |

作用机制

The mechanism of action of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The tetrahydrofuran ring provides structural stability and can interact with various biological targets, influencing their activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of structurally related compounds:

Key Differences and Implications

Tetrahydrofuran vs. Acyclic Backbones: The tetrahydrofuran ring in the target compound enhances conformational rigidity compared to acyclic analogs like (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyric acid. This rigidity improves stereochemical control in catalytic reactions . Tetrahydro-2-furancarboxylic acid lacks the Boc-amino group, limiting its utility in amine-protection strategies .

Substituent Effects: The phenyl group in (2S,3S)-2-tert-butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid increases hydrophobicity, favoring membrane permeability in drug candidates . Bromophenyl and menthyl groups in the diastereomeric menthyl esters () introduce steric bulk, complicating synthesis but enabling resolution of enantiomers via crystallization .

Stereochemical Sensitivity :

- The (2S,3S) configuration in the target compound is critical for binding to enzymatic active sites (e.g., HIV protease), whereas epimeric forms (e.g., 2R,3S) show reduced activity .

生物活性

The compound (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid (CAS: 1801627-58-6) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17NO5

- Molecular Weight : 231.25 g/mol

- IUPAC Name : (2S,3S)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid

- Purity : 95.00% .

The biological activity of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which can influence its interaction with enzymes and receptors in biological systems.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrofuran compounds exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against bacterial strains, suggesting that (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid may possess comparable activity due to its structural analogies .

Enzyme Inhibition

Preliminary studies have suggested that this compound could act as an inhibitor for certain enzymes. For instance, the structural configuration allows for potential interactions with active sites of proteases, similar to other known inhibitors derived from amino acids . The specific inhibition mechanisms and affinities are yet to be thoroughly characterized.

Case Studies

- Inhibition of SARS-CoV Proteases : In a study focusing on ketone-based inhibitors for coronavirus proteases, related compounds were shown to exhibit significant inhibitory effects. Although (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid was not directly tested, its structural relatives indicate a potential pathway for further research in antiviral applications .

- Antitumor Activity : Some tetrahydrofuran derivatives have been investigated for their antitumor properties. Research on structurally similar compounds suggests that they can induce apoptosis in cancer cells, providing a basis for further exploration of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid in oncology .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。